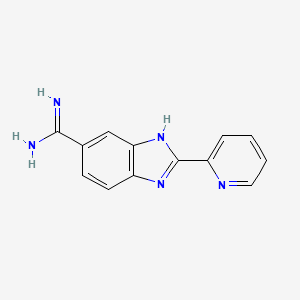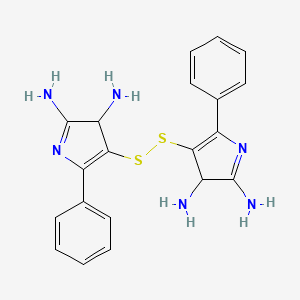
4,4'-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine) is a complex organic compound characterized by the presence of disulfide bonds and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine) typically involves the reaction of β-ketothioamides with ethyl cyanoacetate in the presence of a lipase catalyst. The optimal conditions for this reaction include using 1 mmol of β-ketothioamides, 1 mmol of ethyl cyanoacetate, 200 U of lipase, and 5 mL of ethanol at 40°C. This method yields pyrrole disulfides with up to 88% efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the green and efficient synthesis method using lipase as a catalyst aligns with the current trends in green chemistry, making it a potential candidate for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4’-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine) undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
4,4’-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme catalysis and protein modification.
Medicine: Explored for its antibacterial properties and potential as a drug delivery system.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4’-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine) involves its interaction with various molecular targets. The disulfide bonds can undergo redox reactions, influencing the cellular redox balance. The pyrrole rings can interact with proteins and enzymes, potentially inhibiting their activity or modifying their function .
Comparison with Similar Compounds
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Known for its antitumor activity and CDK6 inhibitory properties.
Pyrrolo[2,3-d]Pyrimidine Derivatives: Potential multi-targeted kinase inhibitors and apoptosis inducers.
Uniqueness
4,4’-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine) is unique due to its combination of disulfide bonds and pyrrole rings, which confer distinct chemical reactivity and biological activity. Its green synthesis method using lipase as a catalyst also sets it apart from other similar compounds.
Properties
CAS No. |
194354-10-4 |
|---|---|
Molecular Formula |
C20H20N6S2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-[(2,3-diamino-5-phenyl-3H-pyrrol-4-yl)disulfanyl]-5-phenyl-3H-pyrrole-2,3-diamine |
InChI |
InChI=1S/C20H20N6S2/c21-13-17(15(25-19(13)23)11-7-3-1-4-8-11)27-28-18-14(22)20(24)26-16(18)12-9-5-2-6-10-12/h1-10,13-14H,21-22H2,(H2,23,25)(H2,24,26) |
InChI Key |
XAJYXHYTSXTZIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(C(=N2)N)N)SSC3=C(N=C(C3N)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 2-[(S)-methylsulfinyl]-1-phenyl-](/img/structure/B12573383.png)
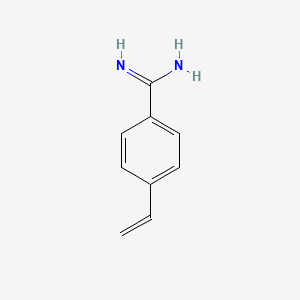
![3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12573399.png)
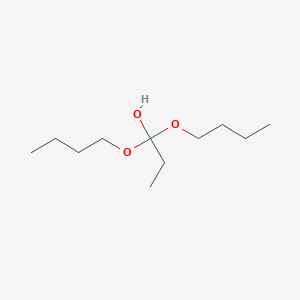
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane](/img/structure/B12573407.png)
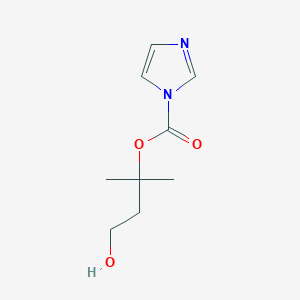
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)
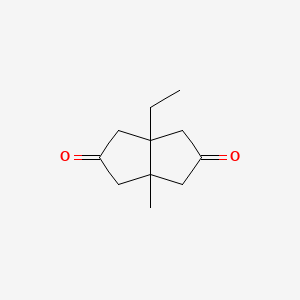
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)
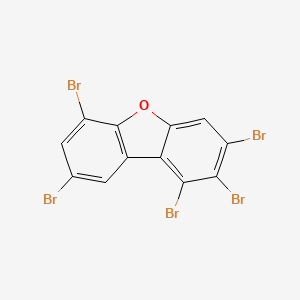
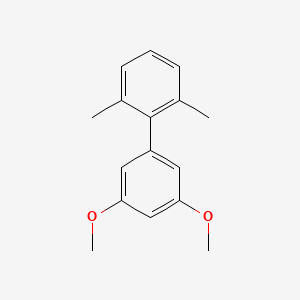
![1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12573469.png)
![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)
